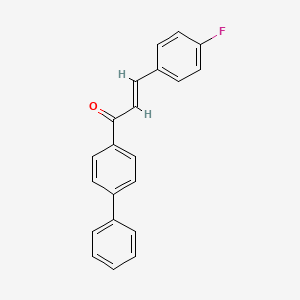

(2E)-3-(4-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-fluorophenyl group (Ring B) and a biphenyl moiety (4-phenylphenyl, Ring A). Chalcones are recognized for their structural versatility and bioactivity, particularly in antimicrobial, antiviral, and enzyme inhibition applications.

This compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone preparation, involving 4-fluoroacetophenone and a biphenyl-substituted aldehyde under basic conditions . Its structural and electronic properties have been investigated using computational methods (e.g., DFT) and spectroscopic techniques (FT-IR, NMR) .

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFYPPRPNNDDRN-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-phenylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-fluoroacetophenone and 4-phenylbenzaldehyde in ethanol.

- Add a catalytic amount of sodium hydroxide to the mixture.

- Heat the reaction mixture under reflux for several hours.

- Cool the reaction mixture and neutralize with dilute hydrochloric acid.

- Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

Oxidation: Epoxides, diketones.

Reduction: Saturated ketones, alcohols.

Substitution: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Substituents on Ring A (e.g., hydroxyphenyl, bromo-iodophenyl) influence hydrogen bonding and steric effects, while Ring B modifications (e.g., methoxy, dimethylamino) alter electronic properties .

Key Observations :

- The 4-fluorophenyl group consistently enhances bioactivity, likely due to its electronegativity and optimal van der Waals interactions .

- Biphenyl substitution (main compound) may improve membrane permeability compared to hydroxyl- or amino-substituted analogs, though specific activity data is lacking.

- Para-substituted halogens (e.g., bromine in 2j) yield lower IC50 values than methoxy groups, supporting the role of electronegativity in potency .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Fluorine at the para position (Ring B) enhances binding to enzymes like Mpro (COVID-19 main protease) through hydrogen bonding .

Ring A Substitutions: Bulky groups (e.g., biphenyl) may improve lipophilicity but reduce solubility. Hydroxyl or amino groups (e.g., 2-hydroxyphenyl, 4-aminophenyl) enhance antibacterial and antifungal activities via hydrogen bonding .

Halogen Effects : Iodine or bromine at meta positions (Ring A) in compounds like 2j improves inhibitory activity against viral proteases, but methoxy groups diminish potency .

Crystallographic and Computational Comparisons

- The geometry of fluorophenyl chalcones remains consistent across derivatives, with slight variations in dihedral angles depending on substituents. For example, bromo-methoxy analogs exhibit similar backbone conformations to methoxy-substituted derivatives, suggesting minimal steric disruption .

- DFT studies on related fluorophenyl chalcones reveal planar α,β-unsaturated ketone systems, critical for electronic conjugation and bioactivity .

Biological Activity

(2E)-3-(4-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a fluorine atom on one of the phenyl rings significantly influences its chemical properties and biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological effects.

- Molecular Formula : C21H15FO

- Molecular Weight : 320.34 g/mol

- CAS Number : 60253-21-6

The structure of this compound allows it to engage in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, facilitating reactions with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and influence signaling pathways relevant to inflammation and cancer progression.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of chalcones, including this compound. Research indicates that this compound exhibits cytotoxicity against various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of cell cycle progression

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The fluorine substitution in this compound enhances its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study:

A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar chalcones that lack the fluorine substituent.

Table 2: Comparison with Related Chalcones

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| (2E)-3-(4-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | Moderate | Low |

| (2E)-3-(4-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.